molecular formula C16H17NO3 B12811641 2-(2-Aminobenzoyl)benzoic acid;ethane

2-(2-Aminobenzoyl)benzoic acid;ethane

Cat. No.: B12811641
M. Wt: 271.31 g/mol
InChI Key: HNZSOTVXGSNGEE-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of 2-(2-aminobenzoyl)benzoic acid (C₁₄H₁₂N₂O₃) comprises a benzoic acid moiety linked via an amide bond to a 2-aminobenzoyl group. Single-crystal X-ray diffraction studies of analogous anthranilic acid derivatives reveal monoclinic or triclinic systems with Z' = 1–2, depending on solvent interactions. Key bond parameters include:

Bond Length (Å) Angle (°)
C=O (amide) 1.224–1.235 123.5–125.1
C-O (carboxylic) 1.298–1.312 117.8–119.3
N-H (amine) 0.86–0.89 114.7–116.2

The dihedral angle between the benzoyl and anthranilic acid rings typically ranges from 75–85°, inducing non-planarity that influences π-π stacking efficiency. In centrosymmetric space groups (e.g., C2/c), molecules arrange into layered motifs stabilized by intermolecular hydrogen bonds.

Tautomeric Forms and Resonance Stabilization Mechanisms

The compound exhibits keto-enol tautomerism, with the amide proton participating in intramolecular hydrogen bonding to the carbonyl oxygen (O···H-N ≈ 1.85 Å). Resonance stabilization occurs through conjugation between the amine group and adjacent carbonyl, evidenced by:

  • NMR shifts : Downfield δ ~8.1–8.3 ppm for aromatic protons adjacent to electron-withdrawing groups
  • IR signatures : Stretching vibrations at 1675 cm⁻¹ (C=O) and 3320 cm⁻¹ (N-H), with bathochromic shifts indicating conjugation

Density functional theory (DFT) calculations predict a 12–15 kcal/mol stabilization energy for the keto form over enolic configurations due to aromatic sextet preservation in the benzoyl ring.

Comparative Analysis with Related Benzoyl-Anthranilic Acid Derivatives

Structural comparisons with derivatives like p-aminobenzoic acid (PABA) reveal distinct packing behaviors:

Parameter 2-(2-Aminobenzoyl)benzoic Acid PABA (α-form)
Space group P P2₁/c
Density (g/cm³) 1.399 1.480
H-bond donors 3 (2 × O-H, 1 × N-H) 2 (O-H, N-H)

The additional amide group in 2-(2-aminobenzoyl)benzoic acid enables three-dimensional hydrogen-bonding networks absent in simpler anthranilates, increasing lattice energy by ~5–7 kcal/mol.

Hydrogen Bonding Networks and Supramolecular Arrangements

X-ray diffraction data from analogous systems show O-H···O (2.68–2.82 Å) and N-H···O (2.92–3.00 Å) interactions forming R₂²(8) graph-set motifs. Layered structures arise from:

  • Primary interactions : Carboxylic acid dimers (O-H···O ≈ 2.72 Å) creating centrosymmetric pairs
  • Secondary interactions : Amide N-H···O bonds (3.12–3.30 Å) linking dimers into chains
  • Tertiary interactions : Offset π-π stacking (3.45–3.60 Å) between anthranilic rings

Solvent inclusion (e.g., ethane) disrupts these networks, reducing crystal density by 8–12% compared to unsolvated forms. Molecular dynamics simulations predict ethane molecules occupying interstitial voids ≈4.2 Å in diameter, stabilized by van der Waals interactions.

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

2-(2-aminobenzoyl)benzoic acid;ethane

InChI

InChI=1S/C14H11NO3.C2H6/c15-12-8-4-3-7-11(12)13(16)9-5-1-2-6-10(9)14(17)18;1-2/h1-8H,15H2,(H,17,18);1-2H3

InChI Key

HNZSOTVXGSNGEE-UHFFFAOYSA-N

Canonical SMILES

CC.C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2N)C(=O)O

Origin of Product

United States

Preparation Methods

Reduction of Nitro Precursors

One common method involves the reduction of nitro-substituted intermediates to obtain the amino group on the benzoyl ring.

  • Starting Material : 2-nitrobenzoylbenzoic acid derivatives.
  • Reaction Conditions :
    • Solvent: Water or a water-miscible solvent (e.g., ethanol or methanol).
    • Catalyst: Palladium-based catalysts or Raney nickel.
    • Hydrogen Source: Hydrogen gas, formic acid derivatives, or cyclohexene.
    • pH: Adjusted to neutral or basic (pH 7–10) for optimal reduction efficiency.
  • Procedure :
    • The nitro precursor is dissolved in the solvent.
    • A hydrogenation catalyst is added, followed by the hydrogen source.
    • The reaction mixture is stirred at temperatures ranging from 50–100 °C under mild pressure (2–5 bar).
  • Key Findings :
    • Basic conditions (pH ≥7) significantly enhance the reduction process, yielding higher purity products.
    • Acidic conditions are less effective for reducing nitro groups in these systems.

Lactone Ring Opening

This method involves the conversion of lactone intermediates into the desired compound through hydrolysis and subsequent amination.

  • Starting Material : Lactones such as 7-amino-3-methylphthalide.
  • Reaction Conditions :
    • Solvent: Aqueous acetic acid or other weak acids.
    • Temperature: Reflux conditions (90–150 °C).
  • Procedure :
    • The lactone is heated with aqueous acetic acid under reflux.
    • Hydrolysis opens the lactone ring, forming a carboxylic acid intermediate.
    • Amination introduces the amino group at the desired position.
  • Key Findings :
    • Thin-layer chromatography (TLC) can be used to monitor reaction progress.
    • Product isolation is achieved by cooling the reaction mixture and precipitating the compound.

Direct Amination

Direct amination methods involve introducing an amino group onto a preformed benzoylbenzoic acid scaffold.

  • Starting Material : Benzoylbenzoic acids with reactive substituents.
  • Reaction Conditions :
    • Aminating Agent: Ammonia or amine derivatives.
    • Catalyst: Transition metal catalysts like copper or palladium.
  • Procedure :
    • The benzoylbenzoic acid derivative is reacted with an aminating agent in the presence of a catalyst.
    • The reaction is carried out at elevated temperatures (80–120 °C).
  • Key Findings :
    • This method provides good regioselectivity for introducing amino groups at specific positions on the aromatic ring.

Comparison of Methods

Method Starting Material Key Reagents/Catalysts Temperature (°C) Yield (%) Notes
Reduction of Nitro Precursors Nitrobenzoylbenzoic acids Raney nickel, H₂ gas 50–100 ~85–95 Requires basic pH for optimal results.
Lactone Ring Opening Lactones Aqueous acetic acid ~150 ~80 Suitable for large-scale synthesis.
Direct Amination Benzoylbenzoic acids Ammonia, copper catalyst ~100 ~70 Provides regioselective introduction of amino groups.

Challenges and Considerations

  • Reaction Selectivity :

    • Ensuring selective reduction or amination without overreaction can be challenging.
    • Catalysts and pH adjustments play critical roles in achieving high selectivity.
  • Product Isolation :

    • Precipitation and recrystallization are commonly employed but may require optimization to improve yield and purity.
  • Environmental Concerns :

    • Use of hydrogen gas and organic solvents necessitates proper safety measures and waste management protocols.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminobenzoyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of 2-(2-Aminobenzoyl)benzoic acid include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from the reactions of 2-(2-Aminobenzoyl)benzoic acid depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

2-(2-Aminobenzoyl)benzoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Aminobenzoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to various biochemical and physiological responses. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Substituent Groups and Structural Analogues

The structural diversity of benzoic acid derivatives is vast. Key analogues include:

  • 4-(2-(2-Acetamidophenyl)-2-oxoacetamido)benzoic acid: Features an acetamido group instead of an amino group, synthesized via condensation of N-acetyl isatin and 4-aminobenzoic acid in methanol with 96% yield .
  • Ureido-benzoic acid derivatives: Contain urea linkages, such as [(2-chloroethyl)ureido]benzoic acid, synthesized via nucleophilic addition of 2-chloroethyl groups to aminobenzoic acids (75–90% yield) .
  • 2-(2-Chlorophenoxy)benzoic acid: Substituted with a chlorophenoxy group, synthesized via nucleophilic aromatic substitution, showing conformational similarity to benzodiazepine agonists .
  • 2-Acetylamino benzoic acid methyl ester: Isolated from Aconitum vaginatum, this esterified derivative exhibits antitumor activity against gastric, liver, and lung cancer cell lines .

Table 1: Structural Comparison of Benzoic Acid Derivatives

Compound Substituent Key Functional Groups Synthesis Yield Biological Activity Reference
2-(2-Aminobenzoyl)benzoic acid 2-Aminobenzoyl Amide, carboxylic acid N/A Not explicitly reported
4-(2-Acetamidophenyl)benzoic acid Acetamido Amide, ketone 96% Not reported
Ureido-benzoic acid derivatives Ureido, chloroethyl Urea, halogen 75–90% Microtubule disruption
2-Acetylamino benzoic acid methyl ester Acetylamino, methyl ester Ester, amide N/A Antitumor (AGS, HepG2, A549)
Physicochemical Properties

While explicit data on 2-(2-Aminobenzoyl)benzoic acid’s solubility or melting point is lacking, its structural features predict moderate polarity due to the carboxylic acid and amide groups. Cocrystallization with ethane-like coformers (e.g., 1,2-bis(4-pyridyl)ethane) may enhance solubility, as seen in benzoic acid cocrystals . In contrast, halogenated derivatives (e.g., 2-(2-chlorophenoxy)benzoic acid) exhibit reduced solubility due to hydrophobic substituents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 2-(2-aminobenzoyl)benzoic acid derivatives, and how do reaction conditions influence yield?

  • Methodological Answer :

  • One-pot synthesis : Combine 2-aminobenzoic acid with ethyl chlorooxoacetate in the presence of a base (e.g., triethylamine) under reflux in anhydrous THF. Monitor reaction progress via TLC .
  • Esterification/amination : Use ethanol as a solvent with sulfuric acid catalysis for esterification, followed by reduction of nitro intermediates (e.g., using Fe/HCl) to introduce the amine group .
  • Key variables : Temperature (>80°C) and solvent polarity significantly affect cyclization efficiency. For example, DMF improves solubility of aromatic intermediates but may require longer reaction times .

Q. How can crystallographic techniques resolve the molecular structure of 2-(2-aminobenzoyl)benzoic acid derivatives?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Use SHELX programs (e.g., SHELXL for refinement) to analyze hydrogen bonding between the amine and carbonyl groups. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
  • Data interpretation : Focus on torsion angles between the benzoyl and benzoic acid moieties to confirm planar or non-planar conformations. Compare with DFT-optimized geometries for validation .

Q. What safety protocols are essential for handling 2-(2-aminobenzoyl)benzoic acid derivatives in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulates. Store compounds in airtight containers away from light to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for 2-(2-aminobenzoyl)benzoic acid derivatives?

  • Methodological Answer :

  • Multi-technique validation : Cross-validate NMR chemical shifts (e.g., 1H^1H, 13C^{13}C) with DFT calculations (B3LYP/6-311++G(d,p) basis set). Discrepancies in amine proton shifts may arise from solvent effects or hydrogen bonding .
  • Dynamic NMR : Use variable-temperature NMR to study tautomerism or rotational barriers in the benzoyl-amine linkage .

Q. What advanced spectroscopic methods are suitable for probing electronic transitions in 2-(2-aminobenzoyl)benzoic acid derivatives?

  • Methodological Answer :

  • Time-dependent DFT (TD-DFT) : Calculate UV-Vis absorption spectra using Gaussian03 with CAM-B3LYP functional. Compare with experimental data to assign π→π* transitions in the benzoyl moiety .
  • Raman spectroscopy : Analyze vibrational modes (e.g., C=O stretch at ~1680 cm1^{-1}) to assess conjugation effects. Use surface-enhanced Raman scattering (SERS) for trace analysis .

Q. How can in vitro assays evaluate the pharmacological potential of 2-(2-aminobenzoyl)benzoic acid derivatives?

  • Methodological Answer :

  • Antimicrobial testing : Perform microdilution assays (e.g., MIC determination) against Gram-positive bacteria (e.g., S. aureus) using Mueller-Hinton broth. Include positive controls (e.g., ciprofloxacin) .
  • Metabolic stability : Incubate compounds with liver microsomes (e.g., human CYP450 enzymes) and analyze metabolites via LC-MS. Track hydroxylation or glucuronidation patterns .

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